2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine
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Overview
Description
2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chloro, methoxymethyl, and methyl groups on the quinoline ring imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable quinoline derivative.
Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride (MOMCl) in the presence of a base like triethylamine.
Methylation: The methyl group at the 6-position can be introduced using methyl iodide (CH3I) and a strong base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline carboxylic acids or aldehydes.
Reduction: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-microbial drugs.
Materials Science: The compound is explored for its electronic properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxymethyl groups can enhance binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylquinoline: Lacks the methoxymethyl group, resulting in different chemical reactivity and biological activity.
4-(Methoxymethyl)-6-methylquinoline: Lacks the chloro group, affecting its nucleophilic substitution reactions.
6-Methylquinoline: Lacks both the chloro and methoxymethyl groups, making it less versatile in chemical modifications.
Uniqueness
2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.
Properties
IUPAC Name |
2-chloro-4-(methoxymethyl)-6-methylquinolin-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-7-3-9-8(6-16-2)4-12(13)15-11(9)5-10(7)14/h3-5H,6,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAFKTFUSLPNJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=C(C=C2COC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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